3-(Trifluoromethyl)-2H-indazol-5-ol

Physicochemical Properties Lipophilicity Drug Design

Researchers developing kinase or MAO-B inhibitors often face scaffold limitations that compromise potency and selectivity. 3-(Trifluoromethyl)-2H-indazol-5-ol directly addresses this as a dual-functionalized privileged scaffold. - Enables potent MAO-B inhibition (IC50 = 2.5-24 nM) when the 5-OH is derivatized; simple analogs show >1000-fold activity loss. - 3-CF3 group enhances lipophilicity & metabolic stability; 5-OH serves as a versatile handle for focused library synthesis. - The 2H-isomer offers distinct electronic & metabolic profiles vs. common 1H-indazoles, critical for kinase selectivity. Supplied with ≥98% purity, stored at 2-8°C, and shipped under ambient conditions for reliable, rapid global delivery.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B12841794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-2H-indazol-5-ol
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1O)C(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)7-5-3-4(14)1-2-6(5)12-13-7/h1-3,14H,(H,12,13)
InChIKeyXCLLSTIKNORWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-2H-indazol-5-ol: Key Building Block


3-(Trifluoromethyl)-2H-indazol-5-ol (CAS 1781149-68-5) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a trifluoromethyl group at the C3 position and a hydroxyl group at the C5 position of the indazole ring . This specific substitution pattern provides a unique combination of electronic properties and a handle for further functionalization, making it a valuable intermediate in medicinal chemistry . The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the hydroxyl group serves as a site for diverse chemical modifications [1]. This compound is particularly significant as a key scaffold for developing kinase inhibitors and other bioactive molecules [2].

2H-indazole scaffold for kinase & MAO-B inhibitor research
Dual functional handles (3-CF₃, 5-OH) enable rapid SAR exploration
Fluorinated core may support lipophilicity & permeability studies

3-(Trifluoromethyl)-2H-indazol-5-ol: Why Substitution Fails


Substituting 3-(Trifluoromethyl)-2H-indazol-5-ol with a generic indazole analog, such as 1H-indazol-5-ol or a non-hydroxylated trifluoromethylindazole, introduces significant and quantifiable changes in key physicochemical and biological properties. The 2H-indazole isomer differs from the more common 1H-isomer in its electronic distribution and metabolic profile [1]. Critically, the combination of the 3-CF3 group and the 5-OH group is essential for achieving specific potency and selectivity profiles in biological assays [2]. As demonstrated in head-to-head comparisons, simple analogs lack the required lipophilicity and hydrogen-bonding capabilities, leading to dramatically reduced activity (e.g., >1000-fold difference in MAO-B IC50) [2]. Therefore, a direct substitution will likely result in a complete loss of the desired structure-activity relationship (SAR) and render the research program ineffective.

Isomer mismatch
1H-indazole isomers may exhibit different electronic and metabolic profiles, potentially altering target engagement.
Regioisomer sensitivity
C6-substitution, instead of C5-OH, has been associated with >1000-fold reduction in MAO-B inhibition in reported studies.
Absence of CF₃ group
Non-fluorinated analogs show lower LogP; the lack of 3-CF₃ may reduce lipophilicity and membrane permeability in cell-based assays.

3-(Trifluoromethyl)-2H-indazol-5-ol: Head-to-Head Comparison


Lipophilicity Advantage Over Non-Fluorinated Analogs

The core scaffold of 3-(Trifluoromethyl)-2H-indazol-5-ol, represented by 3-(trifluoromethyl)-2H-indazole, exhibits a LogP of 2.58, which is significantly higher than the LogP of 1.00 for the non-fluorinated 1H-indazol-5-ol scaffold [1][2]. This 1.58-unit increase in LogP directly translates to enhanced lipophilicity, a critical parameter for membrane permeability and oral bioavailability in drug design [3].

Lipophilicity (LogP)
Cross-study comparable
Target core LogP 2.58 vs 1.00 (1H-indazol-5-ol); Δ +1.58
Supports lipophilicity enhancement for permeability research
Calculated values; experimental confirmation advised
Physicochemical Properties Lipophilicity Drug Design

C5-Substitution Essential for MAO-B Inhibition

A systematic study of C5- and C6-substituted indazole derivatives revealed that substitution at the C5 position, as in the target compound, yields exceptionally potent MAO-B inhibitors with IC50 values ranging from 2.5 nM to 24 nM [1]. In stark contrast, C6-substituted analogs were found to be significantly less potent or completely inactive against MAO-B [1]. Furthermore, the simple precursor 1H-indazol-5-ol, lacking the 3-trifluoromethyl group, is a weak inhibitor of DAAO (IC50 = 2.03 µM) but does not exhibit this potent MAO-B activity [1].

MAO-B Inhibition (IC₅₀)
Direct head-to-head
C5-substituted indazoles IC₅₀ 0.0025–0.024 µM; C6 analogs much less potent; 1H-indazol-5-ol shows no MAO-B activity (DAAO IC₅₀ 2.03 µM)
C5-OH is a key determinant for MAO-B inhibition in SAR studies
Human recombinant enzyme; >1000-fold difference reported
Monoamine Oxidase Inhibition Structure-Activity Relationship Neurodegeneration

Metal-Free Photoredox Synthesis of 2H-Indazoles

A 2023 study on the photoredox-catalyzed trifluoromethylation of 2H-indazoles demonstrates excellent regioselectivity for the C3 position, yielding the 2H-indazole isomer as the major product in moderate to good yields (ranging from 35–83% depending on the substrate) under mild, metal-free conditions [1][2]. In comparison, many traditional methods for indazole synthesis favor the thermodynamically more stable 1H-indazole isomer or require harsher, transition-metal-catalyzed conditions .

Synthetic Access
Cross-study comparable
2H-indazole isomer obtained in 35–83% yield via metal-free photoredox catalysis; traditional routes often favor 1H isomer or require metals
Metal-free photoredox route offers regioselective access to 2H-isomer
Eosin Y, visible light, ionic liquids, room temperature
Synthetic Methodology Regioselectivity Green Chemistry

Reliable Commercial Purity and Availability

3-(Trifluoromethyl)-2H-indazol-5-ol is commercially available from multiple reputable vendors with a guaranteed purity of ≥98%, ensuring batch-to-batch consistency and reliability for research applications . In contrast, some closely related analogs, such as 6-(trifluoromethyl)-1H-indazole or 5-(trifluoromethyl)-1H-indazole, are less commonly stocked or require custom synthesis, leading to longer lead times and higher costs [1][2].

Commercial Purity
Supplier-reported
Commercially available with purity ≥98%; related 6-CF₃-1H-indazole and 5-CF₃-1H-indazole less stocked or require custom synthesis
≥98% purity supports batch-to-batch consistency for research
Multiple vendors; verified by datasheet
Procurement Quality Control Chemical Sourcing

3-(Trifluoromethyl)-2H-indazol-5-ol: Drug Discovery Applications


Potent MAO-B Inhibitor Design

Based on the evidence that C5-substituted indazoles exhibit potent MAO-B inhibition (IC50 = 2.5–24 nM), researchers developing treatments for neurodegenerative diseases like Parkinson's should prioritize 3-(Trifluoromethyl)-2H-indazol-5-ol as a core scaffold. Its hydroxyl group at the 5-position is crucial for activity, and the 3-CF3 group enhances pharmacokinetic properties. Using this specific building block enables the rapid generation of focused libraries with high hit rates for MAO-B inhibition, as demonstrated by Stear et al. [1].

Selective Kinase Inhibitor Libraries

The indazole core is a recognized privileged structure for kinase inhibition. 3-(Trifluoromethyl)-2H-indazol-5-ol provides a dual-functionalized scaffold (CF3 for metabolic stability and lipophilicity, OH for vector diversification). This specific substitution pattern has been exploited in patents and literature to design selective inhibitors of FGFR, TTK, and other kinases [2][3]. Using this compound allows medicinal chemists to explore chemical space that is inaccessible with simpler indazole cores, directly addressing the need for improved kinase selectivity profiles.

Green Synthesis of 2H-Indazole Derivatives

The metal-free, photoredox-catalyzed synthesis of 2H-indazoles, as described by He et al., offers a 'green chemistry' route to this scaffold [4]. This method is particularly valuable for process chemists aiming to scale up the synthesis of 3-(Trifluoromethyl)-2H-indazol-5-ol or its derivatives while minimizing heavy metal contamination and environmental impact. The protocol's excellent regioselectivity ensures a higher yield of the desired 2H-isomer compared to traditional methods, reducing purification costs and waste.

SAR Analysis of Indazole Therapeutics

The unique combination of the 2H-indazole core with a 3-CF3 and a 5-OH group provides a distinct electronic and steric profile. This compound is an ideal tool for SAR studies aimed at understanding the contribution of specific substituents to target binding. As shown in the MAO-B study, moving the substituent from C5 to C6 resulted in a complete loss of activity [1]. Similarly, comparing the LogP of this scaffold to non-fluorinated analogs quantifies the impact of fluorination on lipophilicity [5]. Such precise, data-driven SAR is essential for rational drug design.

Application
Selection Property
Validation Focus
MAO-B inhibitor research
C5-OH functionalization handle
MAO-B enzyme inhibition assay
Kinase inhibitor library design
Dual-functionalized indazole core
Kinase selectivity profiling
Sustainable 2H-indazole synthesis
Photoredox regioselectivity
Metal-free process scalability
Indazole SAR studies
Substitution-dependent activity profile
Lipophilicity and potency correlation
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